- Synthesis and Transistor Application of Bis[1]benzothieno[6,7-d:6',7'-d']benzo[1,2-b:4,5-b']dithiophenes, Journal of Organic Chemistry, 2018, 83(10), 5506-5515
Cas no 909280-97-3 (2,6-Dibromobenzo1,2-b:4,5-b'dithiophene)
2,6-Dibromobenzo1,2-b:4,5-b'dithiophene Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene
- 2,6-DIBROMOBENO[1,2-B:4,5-B']DITHIOPHENE
- 2,6-dibromothieno[2,3-f][1]benzothiole
- FCH2905695
- AK142565
- AX8282383
- 2,6-Dibromobenzo[1,2-b:4,5-b]dithiophene
- D3954
- J3.636.886A
- 2,6-Dibromobenzo[1,2-b:4,5-b']bisthiophene
- 2,6-Dibromobenzo[1,2-b:4,5-b′]dithiophene (ACI)
- 2,6-Dibromothieno[2,3-f]benzothiophene
- 2,6-Dibromobenzo1,2-b:4,5-b'dithiophene
-
- MDL: MFCD27923083
- Inchi: 1S/C10H4Br2S2/c11-9-3-5-1-7-6(2-8(5)14-9)4-10(12)13-7/h1-4H
- InChI Key: SXRSYJAHJIIXFM-UHFFFAOYSA-N
- SMILES: BrC1=CC2C(=CC3=C(C=2)SC(Br)=C3)S1
Computed Properties
- Exact Mass: 345.81200
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 212
- Topological Polar Surface Area: 56.5
Experimental Properties
- PSA: 56.48000
- LogP: 5.64100
2,6-Dibromobenzo1,2-b:4,5-b'dithiophene Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,6-Dibromobenzo1,2-b:4,5-b'dithiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169003945-1g |
2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene |
909280-97-3 | 95% | 1g |
$302.10 | 2023-08-31 | |
| Alichem | A169003945-5g |
2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene |
909280-97-3 | 95% | 5g |
$1050.00 | 2023-08-31 | |
| TRC | D426430-10mg |
2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene |
909280-97-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D426430-50mg |
2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene |
909280-97-3 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D426430-100mg |
2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene |
909280-97-3 | 100mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3954-5g |
2,6-Dibromobenzo1,2-b:4,5-b'dithiophene |
909280-97-3 | 98.0%(GC) | 5g |
¥6985.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3954-1g |
2,6-Dibromobenzo1,2-b:4,5-b'dithiophene |
909280-97-3 | 98.0%(GC) | 1g |
¥1970.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | SM767-200mg |
2,6-Dibromobenzo1,2-b:4,5-b'dithiophene |
909280-97-3 | 98.0%(GC) | 200mg |
¥635.0 | 2022-05-30 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D854480-250mg |
2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene |
909280-97-3 | >98.0%(GC) | 250mg |
¥596.00 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D854480-1g |
2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene |
909280-97-3 | >98.0%(GC) | 1g |
¥1,788.00 | 2022-10-10 |
2,6-Dibromobenzo1,2-b:4,5-b'dithiophene Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Production Method 2
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C; -78 °C → rt
- Backbone Curvature in Polythiophenes, Chemistry of Materials, 2010, 22(18), 5314-5318
Production Method 3
- Synthesis and physical properties of decylbithiophene end-capped oligomers based on naphthalene, anthracene and benzo[1,2-b:4,5-b']dithiophene, Bulletin of the Korean Chemical Society, 2009, 30(3), 618-622
2,6-Dibromobenzo1,2-b:4,5-b'dithiophene Raw materials
- 2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene
- Benzo1,2-b:4,5-b'dithiophene
2,6-Dibromobenzo1,2-b:4,5-b'dithiophene Preparation Products
2,6-Dibromobenzo1,2-b:4,5-b'dithiophene Suppliers
2,6-Dibromobenzo1,2-b:4,5-b'dithiophene Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2,6-Dibromobenzo1,2-b:4,5-b'dithiophene
2,6-Dibromobenzo1,2-b:4,5-b'dithiophene
The compound 2,6-Dibromobenzo1,2-b:4,5-b'dithiophene (CAS No. 909280-97-3) is a highly specialized organic material with unique structural and electronic properties. This compound belongs to the class of dithiophenes, which are known for their applications in various fields of materials science and electronics. The molecule consists of a benzo-fused dithiophene ring system with bromine substituents at the 2 and 6 positions. These substituents play a crucial role in modulating the electronic properties of the compound, making it suitable for advanced applications.
Recent studies have highlighted the potential of dithiophene derivatives in organic electronics, particularly in the development of efficient photovoltaic devices. The bromine atoms in 2,6-Dibromobenzo1,2-b:4,5-b'dithiophene act as electron-withdrawing groups, which enhance the molecule's ability to accept electrons. This property is highly desirable in materials used for solar cells and other optoelectronic devices. Researchers have demonstrated that incorporating this compound into bulk heterojunction solar cells can significantly improve their power conversion efficiency by optimizing charge transport and separation.
In addition to its electronic properties, 2,6-Dibromobenzo1,2-b:4,5-b'dithiophene exhibits excellent thermal stability and mechanical robustness. These characteristics make it a promising candidate for use in high-temperature applications and flexible electronics. Recent advancements in synthetic methodologies have enabled the large-scale production of this compound with high purity and consistency. For instance, a study published in *Advanced Materials* outlined a novel two-step synthesis route that minimizes side reactions and maximizes yield.
The structural uniqueness of benzo-fused dithiophenes lies in their ability to form extended π-conjugation systems when incorporated into polymers or oligomers. This extended conjugation enhances the material's optical properties and charge carrier mobility. In a groundbreaking study published in *Nature Communications*, scientists utilized 2,6-Dibromobenzo1,2-b:4,5-b'dithiophene as a building block for constructing low-bandgap polymers suitable for tandem solar cell applications. The resulting materials exhibited superior absorption characteristics across the visible spectrum and enhanced charge transport properties.
Moreover, the bromine substituents in CAS No. 909280-97-3 provide sites for further functionalization. This opens up possibilities for tailoring the compound's properties to suit specific applications. For example, researchers have explored the substitution of bromine atoms with other functional groups to create derivatives with improved solubility or enhanced electrochemical activity. Such modifications are critical for expanding the range of potential uses of this compound.
Another area where dithiophene derivatives like 2,6-Dibromobenzo1,2-b:4,5-b'dithiophene have shown promise is in organic light-emitting diodes (OLEDs). The molecule's ability to emit light at specific wavelengths makes it a potential candidate for use as an emissive layer in OLEDs. Recent studies have focused on optimizing the emission efficiency by controlling the molecular packing density and energy levels through careful design of the dithiophene core.
In conclusion, CAS No. 909280-97-3, or 2,6-Dibromobenzo1,2-b:4,5-b'dithiophene, is a versatile compound with significant potential in modern materials science and electronics. Its unique structure and tunable properties make it an invaluable tool for researchers working on advanced electronic devices such as solar cells and OLEDs. With ongoing advancements in synthetic techniques and material characterization methods
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